3-(4-Acetylphenyl)-2-aminopropanoic acid
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Overview
Description
3-(4-Acetylphenyl)-2-aminopropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Analysis
- FT-IR and NMR Studies: The compound's structure was confirmed using FT-IR, NMR, and X-ray diffraction, contributing to understanding molecular vibrations and charge transfer within the molecule (Raju et al., 2015).
Crystallography and Molecular Geometry
- Crystal Structure Analysis: Detailed structural analysis through spectroscopy and X-ray diffraction, crucial for understanding the compound's crystal packing and hydrogen bond interactions (Polo-Cuadrado et al., 2021).
- Crystallographic and Thermal Analysis: Investigation of crystal structure, thermal stability, and absorption properties, providing insights into the material properties (Nayak et al., 2014).
Bioorthogonal Labeling and Peptide Modification
- Novel Amino Acid Derivative Synthesis: Creation of a derivative with improved water-solubility for potential cancer cell labeling and peptide synthesis, expanding the applications in biological media (Ni et al., 2015).
- Fluorescent Probe in Proteins: Genetic incorporation into proteins in yeast and mammalian cells for probing protein structure and localization, offering a tool for eukaryotic cell biology (Lee et al., 2009).
Synthesis and Antimicrobial Properties
- Antimicrobial Activity: Exploration of the compound's potential in antimicrobial applications, contributing to the development of new therapeutic agents (Baranovskyi et al., 2018).
Molecular Docking and Anticancer Potential
- Anticancer Drug Synthesis: Synthesis and molecular docking analysis to explore its potential as an anticancer agent, enhancing understanding in medicinal chemistry (Sharma et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to targetBeta-lactamase in Escherichia coli (strain K12) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involvingelectrophilic substitution . This process typically involves the donation of electrons to form new bonds .
Biochemical Pathways
Compounds with similar structures have been implicated in theSuzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that the compound’s bioavailability could be influenced by factors such as its solubility in polar organic solvents .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Action Environment
The action, efficacy, and stability of 3-(4-Acetylphenyl)-2-aminopropanoic acid can be influenced by various environmental factors. For instance, the compound’s stability to air and moisture, as well as its solubility in polar organic solvents and water, could affect its action .
Properties
IUPAC Name |
3-(4-acetylphenyl)-2-aminopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSBHXZKWRIEIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.